Methyl 3-[(3-chlorophenoxy)methyl]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(3-chlorophenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRIHVPZBPOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Methyl 3 3 Chlorophenoxy Methyl Benzoate
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzoate ring in Methyl 3-[(3-chlorophenoxy)methyl]benzoate is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is primarily governed by the directing effects of the substituents already present on the aromatic ring.
Nitration and Halogenation Regioselectivity
The ester group (-COOCH₃) is a deactivating, meta-directing group. chegg.comaklectures.commasterorganicchemistry.com This is due to its electron-withdrawing nature, which decreases the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions due to resonance, which places a partial positive charge on these carbons. Consequently, electrophilic attack is directed to the meta position, which is less deactivated. aklectures.comlibretexts.org
The 3-[(3-chlorophenoxy)methyl] substituent is a more complex case. The ether oxygen has lone pairs that can be donated to the ring by resonance, which would typically make it an ortho, para-director. However, this group is attached to the benzoate ring via a methylene (B1212753) (-CH₂-) group, which insulates the ring from the direct resonance effect of the ether oxygen. Therefore, the primary influence of the entire 3-[(3-chlorophenoxy)methyl] group on the benzoate ring is a weak deactivating inductive effect.
When considering electrophilic substitution on the benzoate ring, the powerful meta-directing effect of the ester group is expected to dominate. Therefore, in reactions such as nitration and halogenation, the incoming electrophile will predominantly add to the positions meta to the ester group, which are C4 and C6.
Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to yield primarily a mixture of Methyl 4-nitro-3-[(3-chlorophenoxy)methyl]benzoate and Methyl 6-nitro-3-[(3-chlorophenoxy)methyl]benzoate.
Halogenation: Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to the corresponding 4-bromo and 6-bromo derivatives. The regioselectivity would be dictated by the same electronic principles as in nitration.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-3-[(3-chlorophenoxy)methyl]benzoate and Methyl 6-nitro-3-[(3-chlorophenoxy)methyl]benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-3-[(3-chlorophenoxy)methyl]benzoate and Methyl 6-bromo-3-[(3-chlorophenoxy)methyl]benzoate |
Mechanistic Investigations of Substitution Patterns
The mechanism of electrophilic aromatic substitution on the benzoate ring of this compound follows the general, well-established two-step pathway for this class of reactions.
The first step involves the attack of the electrophile (e.g., NO₂⁺ in nitration) on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. chegg.com The stability of this intermediate determines the regiochemical outcome.
Attack at the meta position (C4 or C6): When the electrophile attacks at a position meta to the ester group, the positive charge in the resulting arenium ion is delocalized over three carbon atoms. None of these resonance structures place the positive charge directly adjacent to the electron-withdrawing carbonyl group.
Attack at the ortho or para position (C2 or C5): If the attack occurs at an ortho or para position, one of the resonance structures of the arenium ion will have the positive charge on the carbon atom directly bonded to the ester group. This is a highly destabilized arrangement due to the proximity of two positive charges (the formal charge on the carbon and the partial positive charge on the carbonyl carbon). aklectures.com
Therefore, the transition state leading to the meta-substituted product is of lower energy, and this pathway is kinetically favored. The 3-[(3-chlorophenoxy)methyl] substituent, being meta to the ester group, will exert some steric hindrance, potentially influencing the ratio of the two possible meta products (4- and 6-substituted).
Reactions of the Chlorophenoxymethyl Ether Linkage
The ether linkage in this compound is a point of potential reactivity, particularly at the benzylic carbon. This carbon is activated towards both nucleophilic substitution and cleavage reactions.
Hydrolysis and Cleavage Mechanisms of the Ether Bond
The ether bond can be cleaved under strongly acidic conditions, typically using strong acids like HBr or HI. pressbooks.pub The mechanism of this cleavage follows the principles of nucleophilic substitution at the benzylic carbon.
Acid-Catalyzed Cleavage:
Protonation: The ether oxygen is protonated by the strong acid.
Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then acts as a nucleophile.
If the reaction proceeds via an Sₙ2 mechanism , the halide ion will attack the less sterically hindered carbon. In this case, it would be the benzylic carbon, leading to the formation of 3-(halomethyl)benzoate and 3-chlorophenol (B135607).
If the reaction proceeds via an Sₙ1 mechanism , the protonated ether will first dissociate to form a benzylic carbocation and 3-chlorophenol. The halide ion will then attack the carbocation.
Given that a secondary benzylic carbocation can be formed, an Sₙ1 pathway is a plausible mechanism under strongly acidic and polar conditions.
| Reaction | Reagents | Products | Probable Mechanism |
| Ether Cleavage | HBr (conc.) | Methyl 3-(bromomethyl)benzoate and 3-chlorophenol | Sₙ1/Sₙ2 |
| Ether Cleavage | HI (conc.) | Methyl 3-(iodomethyl)benzoate and 3-chlorophenol | Sₙ1/Sₙ2 |
Transformations of the Ester Functional Group
The methyl ester group is another site of reactivity in the molecule. It can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-[(3-chlorophenoxy)methyl]benzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.
Base-promoted hydrolysis (saponification): This reaction is irreversible and goes to completion, yielding the carboxylate salt, which can then be protonated to give the carboxylic acid.
Transesterification: The methyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 3-[(3-chlorophenoxy)methyl]benzoate.
Reduction: The ester can be reduced to the corresponding primary alcohol, {3-[(3-chlorophenoxy)methyl]phenyl}methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.
Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (e.g., methylmagnesium bromide) will lead to the formation of a tertiary alcohol. The Grignard reagent adds twice to the carbonyl group, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.
| Reaction | Reagents | Product |
| Hydrolysis (basic) | 1. NaOH, H₂O/heat 2. H₃O⁺ | 3-[(3-chlorophenoxy)methyl]benzoic acid |
| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl 3-[(3-chlorophenoxy)methyl]benzoate |
| Reduction | LiAlH₄, then H₃O⁺ | {3-[(3-chlorophenoxy)methyl]phenyl}methanol |
| Grignard Reaction | 2 eq. CH₃MgBr, then H₃O⁺ | 1-{3-[(3-chlorophenoxy)methyl]phenyl}ethan-1-ol |
Saponification and Transesterification Kinetics
Saponification is a fundamental hydrolysis reaction for esters, typically carried out under basic conditions, which converts the ester into a carboxylate salt and an alcohol. For this compound, saponification with a strong base like sodium hydroxide (B78521) would yield sodium 3-[(3-chlorophenoxy)methyl]benzoate and methanol (B129727). youtube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. youtube.com
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol) under catalytic conditions would result in the formation of Ethyl 3-[(3-chlorophenoxy)methyl]benzoate and methanol. The reaction is an equilibrium process, and the equilibrium can be shifted toward the products by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
Table 1: General Kinetic Parameters for Saponification of a Model Ester (Ethyl Benzoate) This table illustrates typical data obtained from kinetic studies of a structurally similar ester.
| Parameter | Condition | Value/Observation | Reference |
|---|---|---|---|
| Reaction Order | Overall | Second-order | researchgate.net |
| Rate Constant (k) | 30 °C | Dependent on NaOH concentration and solvent | researchgate.net |
| Mass Transfer Coefficient (kLa) | Heterogeneous system | Increases with temperature and stirring speed | researchgate.net |
| Activation Energy (Ea) | Aqueous solution | Typically determined via Arrhenius plot | researchgate.net |
Reduction Reactions to Alcohol Derivatives
The ester functionality of this compound can be readily reduced to a primary alcohol, yielding {3-[(3-chlorophenoxy)methyl]phenyl}methanol. This transformation requires a potent reducing agent capable of converting esters to alcohols.
Lithium aluminium hydride (LiAlH₄) is a powerful and highly effective reagent for this purpose. doubtnut.com The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of a methoxide (B1231860) leaving group and a second hydride addition to the intermediate aldehyde, ultimately forming the primary alcohol after an aqueous workup. Other reducing agents, such as sodium borohydride (NaBH₄), are generally too mild to reduce esters effectively. doubtnut.com
An alternative approach is catalytic hydrogenation. While hydrogenation with H₂/Pd is not typically effective for esters, specific catalytic systems have been developed for this transformation. doubtnut.com For instance, copper-based catalysts like Cu/ZnO/Al₂O₃ have demonstrated high efficiency in the selective hydrogenation of methyl benzoate to benzyl (B1604629) alcohol under high pressure and temperature, achieving high conversion and selectivity. researchgate.net A similar catalytic approach would be expected to successfully reduce this compound to its corresponding alcohol derivative. It is important to note that under certain harsh hydrogenation conditions, cleavage of the ether bond or dehalogenation could occur as side reactions.
Table 2: Reagents for the Reduction of this compound
| Reducing Agent/System | Expected Product | General Conditions | Reference |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | {3-[(3-chlorophenoxy)methyl]phenyl}methanol | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup. | doubtnut.com |
| Cu/ZnO/Al₂O₃ with H₂ | {3-[(3-chlorophenoxy)methyl]phenyl}methanol | High temperature (~160-200°C) and high pressure (~7 MPa H₂). | researchgate.net |
| Sodium Borohydride (NaBH₄) | No reaction | Generally unreactive towards esters. | doubtnut.com |
Amidation Reactions with Diverse Amine Substrates
This compound can be converted into a variety of amide derivatives through reaction with primary or secondary amines. This transformation, known as amidation or aminolysis, typically requires a catalyst to proceed at a practical rate.
Recent research has highlighted several effective catalytic systems for the direct amidation of esters. Niobium pentoxide (Nb₂O₅) has been identified as a highly active and reusable heterogeneous catalyst for the amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net The reaction is thought to proceed through the activation of the ester's carbonyl group by Lewis acidic sites on the catalyst surface. researchgate.net
Homogeneous catalysts are also effective. For example, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, and related Lewis acids are active in ester amidation. nih.gov The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can also facilitate the efficient coupling of carboxylates with amines. organic-chemistry.org By employing a diverse range of amine substrates (e.g., aniline, benzylamine, morpholine), a library of N-substituted 3-[(3-chlorophenoxy)methyl]benzamides can be synthesized, which may be of interest in medicinal chemistry and materials science.
Table 3: Catalytic Systems for Amidation of Model Esters
| Catalyst/Mediator | Model Substrates | General Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Niobium Pentoxide (Nb₂O₅) | Methyl benzoate + Aniline | Solvent-free, heat | Heterogeneous, reusable catalyst with high yields. | researchgate.net |
| Titanium Tetrachloride (TiCl₄) | Benzoic acid + Aniline | Pyridine solvent, 85°C | Effective for a wide range of substrates. | nih.gov |
| HBTU / Hünig's Base | Carboxylate salts + Amines | Acetonitrile (B52724), room temp | Rapid reaction (1-2h), good for sensitive substrates. | organic-chemistry.org |
Oxidative and Reductive Degradation Pathways (Chemical)
The environmental fate and chemical degradation of this compound are determined by its susceptibility to oxidative and reductive processes.
Oxidative Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are expected to be effective in degrading the molecule. Based on studies of similar aromatic pollutants like methylparaben, several degradation pathways can be proposed. researchgate.netarxiv.org
Hydroxylation: Electrophilic attack by •OH on the aromatic rings would lead to the formation of various hydroxylated intermediates.
Ether Bond Cleavage: Oxidation can break the ether linkage, yielding 3-chlorophenol and methyl 3-(hydroxymethyl)benzoate or methyl 3-formylbenzoate.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid, forming 3-[(3-chlorophenoxy)methyl]benzoic acid. Prolonged exposure to strong oxidizing conditions would likely lead to ring-opening of the aromatic structures and eventual mineralization to CO₂, H₂O, and HCl. arxiv.org
Reductive Degradation: Under reductive conditions, the most susceptible site on the molecule is the carbon-chlorine bond.
Reductive Dehalogenation: The chlorine atom on the phenoxy ring can be removed via catalytic hydrogenation or by reaction with zero-valent metals (e.g., Fe⁰). nih.gov This would produce Methyl 3-(phenoxymethyl)benzoate.
Ether Bond Cleavage: Certain strong reductive processes might also cleave the ether bond, potentially yielding toluene (B28343) derivatives and 3-chlorophenol. The specific products would depend heavily on the catalyst and reaction conditions used. mdpi.com
Thermal Stability and Decomposition Mechanisms
The thermal stability of this compound is dictated by the strength of its covalent bonds. In the absence of specific experimental data from techniques like Thermogravimetric Analysis (TGA), the decomposition mechanism can be predicted by identifying the weakest bonds in the structure.
The most likely points of initial thermal cleavage are the C-O bonds of the ether linkage and the ester group, as they are generally more labile than the C-C and C-H bonds of the aromatic rings. Two primary decomposition pathways can be hypothesized:
Ether Bond Scission: Cleavage of the benzyl-ether bond (Ar-CH₂-O-Ar') could lead to the formation of a stabilized benzyl radical/cation and a 3-chlorophenoxide radical/anion. This would result in decomposition products such as 3-chlorophenol and derivatives of methyl 3-methylbenzoate (B1238549).
Ester Group Decomposition: The ester group itself can decompose at high temperatures. This could involve decarboxylation or fragmentation into smaller molecules.
The presence of the chlorine substituent may also influence the decomposition pathways, potentially leading to the elimination of HCl at very high temperatures. A complete analysis of the decomposition products would require techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.
Multidimensional NMR Techniques (2D-NOESY, COSY, HSQC, HMBC)
Multidimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and in revealing through-bond and through-space correlations, which are essential for confirming the complex structure of Methyl 3-[(3-chlorophenoxy)methyl]benzoate.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, aiding in the assignment of the benzoate (B1203000) and chlorophenoxy ring carbons and the methylene (B1212753) bridge.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connectivity between the benzoate ring, the methylene bridge, and the chlorophenoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly important for conformational analysis, as it detects through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement of the two aromatic rings relative to each other.
Without experimental data, a hypothetical data table of expected chemical shifts cannot be accurately constructed.
Solid-State NMR for Crystalline Forms or Adsorbed States
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique would be particularly useful for studying different crystalline forms (polymorphs) of this compound or its interactions when adsorbed onto a surface. However, no published ssNMR studies for this compound could be identified.
Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups.
For this compound, key vibrational modes would include:
C=O stretching of the ester group.
C-O stretching of the ester and ether linkages.
Aromatic C-H and C=C stretching of the two rings.
C-Cl stretching of the chlorophenoxy group.
Analysis of these spectra could provide information on intermolecular interactions, such as hydrogen bonding in the presence of impurities or specific packing arrangements in the solid state. Despite the utility of this technique, specific IR and Raman spectral data for this compound are not available in the reviewed literature.
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Intermediates
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This technique is invaluable for confirming the structure of a molecule and for identifying intermediates in a reaction mixture. A detailed analysis of the fragmentation pathways of this compound would provide definitive structural confirmation. General studies on related chlorophenoxy acid methyl esters suggest that fragmentation patterns can be complex and influenced by the position of substituents. nih.gov However, a specific fragmentation pattern for the title compound is not documented.
X-ray Crystallography for Solid-State Structural Determination
Following a comprehensive search of scientific databases and literature, no published X-ray crystallography data for this compound was found. The solid-state structure, including crystal system, space group, unit cell dimensions, and specific intermolecular interactions for this compound, has not been determined or reported in the available literature. Therefore, a detailed analysis of its three-dimensional structure in the solid state is not possible at this time.
Environmental Behavior and Degradation Pathways of Methyl 3 3 Chlorophenoxy Methyl Benzoate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis, hydrolysis, and oxidation. These processes are significant in determining the compound's persistence in soil, water, and the atmosphere.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester group in Methyl 3-[(3-chlorophenoxy)methyl]benzoate is susceptible to hydrolysis, which would yield 3-[(3-chlorophenoxy)methyl]benzoic acid and methanol (B129727). The rate of hydrolysis is dependent on pH and temperature.
Studies on the hydrolysis of substituted methyl benzoates indicate that the reaction is subject to both acid and base catalysis. oieau.fr In aqueous solutions, the hydrolysis rate constant (k') can be described by the equation: k' = kₐ[H⁺] + kₙ + kₙ[OH⁻], where kₐ, kₙ, and kₙ are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. oieau.fr For methyl benzoate (B1203000) and its substituted analogs, base-catalyzed hydrolysis is often the dominant pathway in neutral to alkaline waters. oieau.frpsu.edu
Research on a series of ring-substituted methyl benzoates demonstrated that the rate of hydrolysis is influenced by the electronic effects of the substituents. oieau.fr For example, a study on the hydrolysis of various methyl benzoates, including methyl 3-chlorobenzoate (B1228886), showed a clear dependence of the hydrolysis rate on the Hammett substituent constant (σ). oieau.fr While direct kinetic data for this compound is unavailable, the data for methyl 3-chlorobenzoate can provide an approximation. The hydrolysis of esters can be significantly influenced by the steric hindrance and electronic nature of the substituent groups. psu.eduzenodo.org
Table 1: Hydrolysis Data for Structurally Related Methyl Benzoates
| Compound | Substituent | Hammett Constant (σ) | Notes |
| Methyl benzoate | H | 0.00 | Reference compound. oieau.fr |
| Methyl 3-chlorobenzoate | 3-Cl | 0.37 | Structurally similar to the target compound's benzoate portion. oieau.fr |
| Methyl 4-chlorobenzoate | 4-Cl | 0.23 | Positional isomer of methyl 3-chlorobenzoate. oieau.fr |
| Methyl 4-methoxybenzoate | 4-OCH₃ | -0.27 | Example of an electron-donating group. oieau.fr |
This table presents data for compounds structurally related to this compound to infer potential hydrolytic behavior in the absence of direct experimental data.
Oxidation processes in the environment can be initiated by photochemically generated reactive species such as hydroxyl radicals (•OH) in the atmosphere and in water. The aromatic rings and the ether linkage in this compound are potential sites for oxidative attack. While specific experimental data on the oxidation of this compound are lacking, the general principles of environmental oxidation of aromatic ethers and esters suggest that it would be susceptible to degradation through this pathway.
Biotic Transformation and Biodegradation Studies
Biotic degradation, mediated by microorganisms, is a key process for the removal of organic compounds from the environment. The structure of this compound, containing both an ester and an ether linkage as well as a chlorinated aromatic ring, suggests that its biodegradation may be complex.
The biodegradation of benzoate and its derivatives has been extensively studied. Various bacterial strains, particularly from the genus Pseudomonas, are known to degrade substituted benzoates. nih.gov The initial step in the degradation of methyl benzoates is often the hydrolysis of the ester bond to form the corresponding benzoic acid and methanol. wikipedia.org
The resulting 3-[(3-chlorophenoxy)methyl]benzoic acid would then be subject to further degradation. The biodegradation of chlorobenzoates has been documented, with microorganisms capable of cleaving the aromatic ring. nih.govcapes.gov.br For instance, Pseudomonas species can degrade 3-chlorobenzoate via ortho or meta cleavage pathways. nih.gov The presence of the ether linkage presents an additional challenge for microbial degradation. The cleavage of the ether bond is a critical step in the breakdown of phenoxy compounds.
The identification of metabolites is crucial for understanding the complete degradation pathway and assessing the environmental risk of any persistent or toxic transformation products. Based on the known degradation pathways of similar compounds, potential initial metabolites of this compound would include:
3-[(3-chlorophenoxy)methyl]benzoic acid and methanol from the hydrolysis of the ester group.
Further degradation of 3-[(3-chlorophenoxy)methyl]benzoic acid could lead to the cleavage of the ether bond, forming 3-chlorophenol (B135607) and 3-hydroxymethylbenzoic acid .
The persistence of these metabolites would depend on their own susceptibility to further microbial degradation. Chlorophenols, for example, are known to be more resistant to biodegradation than phenol (B47542) itself. The complete mineralization of the compound to carbon dioxide and water would require microorganisms capable of degrading both the chlorinated and non-chlorinated aromatic rings, as well as the aliphatic bridge. Studies on the biodegradation of chloro- and methyl-substituted aromatic compounds have shown that the presence of multiple substituents can affect the degradation efficiency and pathway. nih.gov
Sorption and Mobility in Environmental Matrices (Soil, Sediment, Water)
The movement and distribution of a chemical in the environment are largely governed by its sorption (adherence) to soil and sediment particles and its mobility in water. These characteristics are influenced by the chemical's intrinsic properties and the nature of the environmental compartment.
General Behavior of Chlorophenoxy Compounds:
The chlorophenoxy class of compounds, which includes several herbicides, has been studied for its environmental fate. Their behavior provides an indication of how a molecule containing a chlorophenoxy group might behave.
Sorption: The primary mechanism for the removal of chlorophenoxy herbicides from the environment is biodegradation. who.int Sorption to soil particles also plays a crucial role in their environmental persistence. The extent of sorption is influenced by soil organic matter content and pH.
Mobility: Chlorophenoxy herbicides are generally considered to have a low to moderate potential for leaching into groundwater. who.int Their mobility is dependent on their water solubility and the degree to which they are sorbed to soil particles.
General Behavior of Benzoate Esters:
The benzoate ester functional group also influences environmental behavior.
Sorption: The sorption of benzoate esters to soil is influenced by the mineral content and organic matter present. Ligand exchange with hydroxyl groups on soil mineral surfaces is a potential sorption mechanism. researchgate.net The presence of organic matter can either enhance or decrease sorption depending on the specific interactions. researchgate.net
Illustrative Data for Related Compounds:
To provide context, the following table presents data on the soil half-life for several chlorophenoxy herbicides. It is important to reiterate that this data is not for this compound but for related compounds.
| Herbicide | Soil Half-Life (Days) |
| Dichlorprop | 8–12 who.int |
| 2,4,5-T | 12–59 who.int |
| Mecoprop | 7–9 who.int |
| MCPB | 4–6 who.int |
| 2,4-DB | <7 who.int |
This interactive table allows for sorting of the data.
Bioaccumulation Potential in Non-Human Organisms (Excluding Direct Toxicity or Safety Profiles)
Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration of the chemical in the organism's tissues that is greater than in the surrounding medium.
General Principles for Chlorophenoxy Derivatives:
Bioaccumulation in Aquatic Organisms: The potential for a chemical to bioaccumulate is often related to its hydrophobicity (tendency to dissolve in fats and oils rather than water). Chemicals with high hydrophobicity are more likely to accumulate in the fatty tissues of organisms. nih.gov The European Commission has highlighted that very hydrophobic substances can accumulate in biota and may be difficult to detect in water. nih.gov
Metabolism and Excretion: The ability of an organism to metabolize and excrete a chemical plays a significant role in its bioaccumulation potential. For many chlorophenoxy herbicides, mammals have been shown to excrete the compounds relatively quickly, which limits their bioaccumulation. For example, in many mammalian species, 75% to 95% of an ingested dose of a chlorophenoxy herbicide is excreted within 96 hours. who.int However, excretion rates can vary between species. who.int
Illustrative Data for a Structurally Unrelated Pesticide:
As no specific bioaccumulation data for this compound could be found, the following table shows bioaccumulation factors for the insecticide chlorfenapyr (B1668718) in zebrafish to illustrate how such data is presented.
| Exposure Concentration of Chlorfenapyr | Bioaccumulation Factor (BCF) in Zebrafish after 21 days |
| 1.0 µg/L | 864.6 nih.gov |
| 10.0 µg/L | 1321.9 nih.gov |
This interactive table allows for sorting of the data. Note: This data is for Chlorfenapyr and is not representative of this compound.
Structure Activity Relationship Sar and Mechanistic Studies in Non Human Biological Systems or Catalysis
Molecular Interactions with Biological Targets in In Vitro or Non-Human Models
While direct studies on Methyl 3-[(3-chlorophenoxy)methyl]benzoate are not available, research on related benzoate (B1203000) compounds provides a basis for understanding potential molecular interactions.
Elucidation of Binding Modes and Conformational Changes
Specific binding modes and conformational changes for this compound have not been documented.
Correlation between Molecular Structure and Observed Biological Effects
Studies on various benzoate derivatives have established a correlation between their molecular structure and biological effects, particularly their insecticidal and repellent activities.
For instance, research on the insecticidal properties of commercially available benzoates against the red imported fire ant, Solenopsis invicta, has revealed structure-activity relationships. A study demonstrated that for nonsubstituted alkyl benzoates, contact toxicity is positively correlated with the length of the alkyl chain, whereas fumigation toxicity shows a negative correlation nih.govresearchgate.net. The presence and position of substituent groups on the methyl benzoate ring also significantly influence its toxicity. For example, a methoxyl group at either the ortho or meta position, or a methyl group at the meta position, was found to increase contact toxicity against S. invicta nih.govresearchgate.net. Conversely, the presence of methyl, methoxyl, chloro, or nitro groups at the ortho position significantly reduced fumigation toxicity nih.gov.
Another study on the insecticidal efficacy of methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) against the cotton aphid, Aphis gossypii, found that MB exhibited the highest contact toxicity against both nymphs and adults nih.gov. This suggests that the nature of the ester group plays a crucial role in the insecticidal activity of benzoate compounds.
The following table summarizes the comparative insecticidal activities of different benzoate derivatives against various insect species.
| Compound | Target Insect | Activity Type | Key Findings |
| Methyl benzoate | Solenopsis invicta | Fumigant | High toxicity nih.govresearchgate.net |
| Benzyl (B1604629) benzoate | Solenopsis invicta | Contact Toxin | High toxicity nih.gov |
| n-Pentyl benzoate | Solenopsis invicta | Contact Toxin | High toxicity nih.gov |
| n-Hexyl benzoate | Solenopsis invicta | Contact Toxin | High toxicity nih.gov |
| Methyl 3-methoxybenzoate | Solenopsis invicta | Fumigant | High toxicity nih.gov |
| Methyl 3-methylbenzoate (B1238549) | Solenopsis invicta | Fumigant | High toxicity nih.gov |
| Methyl benzoate | Aphis gossypii | Contact Toxin | Highest toxicity compared to EB and VB nih.gov |
| Ethyl benzoate | Aphis gossypii | Contact Toxin | Moderate toxicity nih.gov |
| Vinyl benzoate | Aphis gossypii | Contact Toxin | Lower toxicity nih.gov |
Role as a Ligand or Precursor in Catalytic Systems
There is no specific information available on the role of this compound as a ligand or precursor in catalytic systems. However, the broader class of benzoate compounds has been explored in this context.
Influence of Ligand Structure on Catalytic Performance
The structure of benzoate-derived ligands can influence the performance of catalytic systems. While specific data for the target compound is absent, research on other benzoate derivatives highlights their potential. For example, the synthesis of various methyl benzoates can be catalyzed by different solid acids, with the catalytic activity being dependent on the nature of the catalyst and the substituents on the benzoic acid mdpi.com.
Reaction Mechanisms within Catalytic Cycles
The reaction mechanisms for this compound within catalytic cycles have not been described. In general, the synthesis of methyl benzoate itself involves the condensation of methanol (B129727) and benzoic acid in the presence of a strong acid catalyst wikipedia.org.
Non-Human Pheromone or Attractant/Repellent Properties and Underlying Chemical Basis
Direct evidence for this compound acting as a non-human pheromone or attractant/repellent is not available. However, methyl benzoate is a well-known semiochemical.
Methyl benzoate is a component of the floral scent of many plants and acts as an attractant for various insects, most notably for male orchid bees of different species. These bees apparently collect the chemical to synthesize pheromones wikipedia.org. It is commonly used as bait to attract and collect these bees for scientific study wikipedia.org.
Furthermore, methyl benzoate and its analogs have demonstrated repellent properties against certain insects. Studies have shown that methyl benzoate exhibits repellent activity against the common bed bug, Cimex lectularius nih.gov.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are central to the analysis of organic micropollutants, providing the necessary separation from matrix interferences and other compounds. For a molecule like Methyl 3-[(3-chlorophenoxy)methyl]benzoate, both gas and liquid chromatography offer powerful solutions, especially when coupled with advanced detectors.
Gas Chromatography (GC) with Advanced Detectors (e.g., GC-QTOFMS)
Gas chromatography is a highly suitable technique for the analysis of semi-volatile and thermally stable compounds like this compound. When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOFMS), it provides high-resolution and accurate mass data, which is invaluable for definitive identification and quantification.
Recent studies on structurally similar compounds, such as chlorophenoxy acid methyl esters, have highlighted the capabilities of GC-QTOFMS. researchgate.netnih.govnih.gov Soft ionization techniques, like those using a plasma-based, wavelength-selectable ionization source, can enhance the molecular ion's signal, reduce fragmentation, and minimize background noise compared to traditional electron ionization. researchgate.netnih.gov This is particularly advantageous for structural elucidation and achieving low detection limits. For instance, in the analysis of various chlorophenoxy acid methyl esters, GC-QTOFMS with a soft ionization source demonstrated the ability to detect compounds at levels of 1–5 picograms (pg) per injection. nih.gov
The high mass resolution of QTOFMS allows for the accurate determination of the elemental composition of the analyte, which greatly increases confidence in its identification, even in complex matrices like peppermint or orange peel extracts. nih.gov A fast gas chromatography method, with a chromatographic run of less than 10 minutes, coupled with mass spectrometry in selected ion monitoring (SIM) mode, can provide excellent sensitivity and identification capability for a wide range of organic pollutants. nih.gov
Table 1: Illustrative GC-QTOFMS Parameters for the Analysis of Structurally Similar Compounds (Chlorophenoxy Acid Methyl Esters)
| Parameter | Setting |
| GC System | Thermo Scientific TRACE 1300 or equivalent |
| Column | TraceGOLD TG-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp. 60°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | QTOFMS with soft ionization source |
| Ionization Mode | Multi-Mode Plasma Ionization (MPPI) with Kr or Ar plasma |
| Mass Range | m/z 50-500 |
| Data Acquisition | High-resolution full scan and/or SIM |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that may be thermally labile or require derivatization for GC analysis. For this compound, reversed-phase HPLC would be the method of choice.
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. econference.io Methods developed for related phenoxyacetic acid herbicides demonstrate that LC-MS/MS, often using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, can achieve limits of detection in the low nanogram per liter (ng/L) range in water samples. econference.ionih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) can significantly shorten analysis times to under 12 minutes while maintaining excellent resolution. nih.gov
Advanced detection for HPLC is not limited to mass spectrometry. For aromatic compounds, on-line photoreactors coupled with peroxyoxalate chemiluminescence (PO-CL) detection have been developed. nih.gov This technique involves UV irradiation of the aromatic compounds to generate hydrogen peroxide, which is then detected via a chemiluminescent reaction, offering detection limits in the picomole range per injection. nih.gov
Table 2: Example HPLC-MS/MS Conditions for the Analysis of Related Phenoxy Herbicides
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Negative ESI |
| Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation and Extraction Techniques for Environmental Samples
The analysis of trace levels of this compound in environmental samples, such as water and soil, necessitates a pre-concentration and clean-up step to remove interfering matrix components.
Solid-Phase Extraction (SPE) is a widely used and effective technique for aqueous samples. nih.govnih.gov Polymeric sorbents are often favored over traditional silica-based materials due to their stability in aqueous environments and reduced silanol (B1196071) effects. nih.gov For phenoxy acid herbicides, adjusting the sample pH to be acidic (pH < 4.8) improves the interaction of the analytes with the sorbent. nih.gov After loading the sample onto the SPE cartridge, the analytes are eluted with an organic solvent like acetonitrile or a mixture of solvents. nih.gov
For soil and sediment samples, extraction is typically performed using techniques like microwave-assisted extraction (MAE) or ultrasonic extraction. frontiersin.org These methods use organic solvents to extract the analytes from the solid matrix. Following extraction, a clean-up step, which may involve another SPE procedure or adsorption chromatography, is often required to remove co-extracted interferences. epa.gov
Dispersive liquid-liquid microextraction (DLLME) is another rapid and efficient technique for extracting and preconcentrating analytes from water samples. researchgate.net
Derivatization Strategies for Enhanced Detectability and Specificity
While this compound is an ester and generally amenable to direct GC analysis, its parent carboxylic acid, 3-[(3-chlorophenoxy)methyl]benzoic acid, would require derivatization to improve its volatility and chromatographic behavior. The most common derivatization strategy for carboxylic acids is esterification to form methyl esters. colostate.edu
Several reagents can be used for this purpose. Diazomethane was historically used but is highly toxic. epa.gov Safer alternatives include using BF3/methanol (B129727) or H2SO4/methanol. chromforum.org Another effective and convenient reagent is (trimethylsilyl)diazomethane, which reacts with both carboxylic acid and hydroxyl groups. chromforum.org Silylation, using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), is another common approach for derivatizing active hydrogen atoms in carboxylic acids. lmaleidykla.lt
These derivatization reactions convert the polar carboxylic acid into a less polar and more volatile ester, making it suitable for GC analysis. colostate.edu The choice of derivatization reagent depends on the specific requirements of the analysis and the nature of the sample matrix. gcms.cz
Development of Standardized Methodologies for Research Reproducibility
The development and adoption of standardized analytical methodologies are paramount for ensuring the reproducibility and comparability of research findings across different laboratories. Standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA) for chlorinated herbicides, provide detailed procedures for extraction, derivatization, and analysis. epa.govepa.gov
A standardized method typically includes rigorous quality assurance and quality control (QA/QC) protocols. This involves the use of surrogate standards, which are isotopically labeled compounds added to the sample before extraction to monitor the efficiency of the entire analytical process. nih.gov Method validation is also a critical component, assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.govnih.gov For example, a validated method for 66 organic micropollutants in water reported recoveries between 70% and 120% with relative standard deviations below 20%. nih.gov
By adhering to standardized methodologies, researchers can generate reliable and defensible data on the occurrence and concentration of compounds like this compound, which is essential for accurate environmental assessment and regulatory purposes.
Future Research Directions and Emerging Paradigms for Methyl 3 3 Chlorophenoxy Methyl Benzoate Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to Methyl 3-[(3-chlorophenoxy)methyl]benzoate is a primary area for future research. Current synthetic strategies for similar ether-linked aromatic compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. Future work could focus on the following:
Catalytic Etherification: Investigating the use of transition metal or organocatalysts for the etherification of methyl 3-(hydroxymethyl)benzoate with 3-chlorophenol (B135607) or the reaction of methyl 3-(bromomethyl)benzoate with 3-chlorophenol. The development of a robust catalytic system would offer higher yields and selectivity under milder conditions.
Solid-Phase Synthesis: The use of solid-supported reagents or catalysts could facilitate easier purification and recycling of materials, aligning with the principles of green chemistry. For instance, the use of a Zr/Ti solid acid catalyst has been shown to be effective in the synthesis of other methyl benzoates and could be adapted for this target molecule. mdpi.com
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to improved yields and safety, especially for potentially exothermic reactions. This methodology is increasingly being adopted for the synthesis of fine chemicals.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Catalytic Etherification | High yield and selectivity, milder reaction conditions. | Catalyst cost and sensitivity, optimization of reaction parameters. |
| Solid-Phase Synthesis | Ease of product purification, catalyst recyclability, reduced waste. | Lower reaction rates, potential for catalyst deactivation. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and exploring its chemical reactivity. Future research could delve into:
Kinetic Studies: Performing detailed kinetic analysis of the key bond-forming reactions to elucidate the reaction order, activation energy, and the effect of catalyst and substrate concentrations.
Computational and Spectroscopic Analysis: Utilizing computational tools like Density Functional Theory (DFT) to model reaction pathways and transition states. These theoretical findings can be corroborated with in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates.
Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) to trace the fate of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers a powerful, resource-efficient avenue to predict the physicochemical properties and potential applications of this compound before embarking on extensive experimental work. nih.gov Future computational studies could focus on:
Conformational Analysis: Determining the stable conformations of the molecule and the energy barriers between them, which can influence its physical and biological properties.
Quantum Chemical Calculations: Predicting electronic properties such as the frontier molecular orbital energies (HOMO/LUMO), which are indicative of its reactivity and potential for use in electronic materials.
Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvent environments to predict its solubility and interactions with other molecules.
Investigation of Photophysical and Optoelectronic Properties
The presence of aromatic rings and ether linkages in this compound suggests that it may possess interesting photophysical properties. Research in this area could uncover potential applications in materials science:
UV-Visible and Fluorescence Spectroscopy: Characterizing the absorption and emission spectra of the compound to determine its chromophoric and fluorophoric properties. The presence of the chlorine atom could lead to interesting heavy-atom effects on its photophysics.
Quantum Yield and Lifetime Measurements: Quantifying the efficiency of its fluorescence and the lifetime of its excited state to assess its potential as a fluorescent probe or in organic light-emitting diodes (OLEDs).
Solvatochromism Studies: Investigating the effect of solvent polarity on its absorption and emission spectra, which can provide insights into the nature of its excited state and its potential as a sensor.
Expansion into Non-Canonical Biological Interactions
While excluding human health applications, the structural features of this compound suggest it could participate in various biological interactions within other systems.
Plant Signaling: Many plant signaling molecules are aromatic compounds. For example, methyl benzoate (B1203000) is a known floral scent compound involved in attracting pollinators. frontiersin.orgnih.govnih.gov Future research could investigate whether this compound or its derivatives can influence plant growth, defense mechanisms, or pollinator behavior.
Microbial Communication: Microorganisms communicate through a variety of small molecules. The unique structure of this compound could potentially interfere with or mimic microbial signaling pathways, such as quorum sensing. This could be explored through assays that monitor microbial growth and behavior in the presence of the compound. For instance, some microbial enzymes are known to act on substituted aromatic compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
